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Compound of Interest

2-[(2-Chloro-3-pyridyl)oxy]-3-
Compound Name:

nitropyridine
CAS No.: 175135-50-9

Cat. No.: B060430

Get Quote
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This guide provides an in-depth analysis of the spectroscopic data for 2-chloro-3-nitropyridine,
a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
The structural elucidation of this molecule is paramount for ensuring the quality and efficacy of
the final products. Herein, we will explore the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, offering insights into the experimental choices and
interpretation of the results.

Molecular Structure and Spectroscopic Overview

2-Chloro-3-nitropyridine is a substituted pyridine ring with the molecular formula CsH3CIN20:.
[1] The strategic placement of the chloro and nitro groups on the pyridine ring creates a unique
electronic environment, which is reflected in its spectroscopic signatures. Understanding these
signatures is crucial for researchers in drug development and organic synthesis.

Molecular Structure of 2-Chloro-3-nitropyridine

Caption: Chemical structure of 2-chloro-3-nitropyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-chloro-3-nitropyridine, both *H and *3C NMR provide critical information for

structural confirmation.

'H NMR Spectroscopy

The *H NMR spectrum of 2-chloro-3-nitropyridine is expected to show three distinct signals in
the aromatic region, corresponding to the three protons on the pyridine ring. The chemical
shifts and coupling constants are influenced by the electron-withdrawing effects of the chloro

and nitro substituents.
Experimental Protocol: tH NMR Spectroscopy
A standard protocol for acquiring a *H NMR spectrum would involve:

e Dissolving a small sample of 2-chloro-3-nitropyridine (approximately 5-10 mg) in a
deuterated solvent (e.g., CDCIs or acetone-ds) in an NMR tube.

e Acquiring the spectrum on a 300 MHz or higher field NMR spectrometer.

» Referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane).

1H NMR Data for 2-Chloro-3-nitropyridine

Chemical Shift () Lo Coupling
Proton . Multiplicity .
in CDCIs (ppm) Constants (J) in Hz
H-6 8.644 dd J=47,18
H-4 8.251 dd J=8.0,1.8
H-5 7.507 dd J=8.0,4.7

Data sourced from ChemicalBook.[2]

Interpretation of the *H NMR Spectrum:
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e H-6: This proton is ortho to the ring nitrogen and experiences the strongest deshielding
effect, hence its downfield chemical shift. It is coupled to both H-5 (ortho coupling) and H-4
(meta coupling), resulting in a doublet of doublets.

e H-4: This proton is deshielded by the adjacent nitro group. It is coupled to H-5 (ortho
coupling) and H-6 (meta coupling), also appearing as a doublet of doublets.

o H-5: This proton is the most upfield of the three, being least affected by the electron-
withdrawing groups. It is coupled to both H-4 and H-6 (ortho couplings), giving a doublet of
doublets.

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. Due to
the low natural abundance of 13C, these spectra are typically acquired with proton decoupling.

13C NMR Data for 2-Chloro-3-nitropyridine

While a complete, unambiguously assigned 3C NMR dataset is not readily available in the
public domain, the spectrum would be expected to show five distinct signals for the five
carbons of the pyridine ring. The chemical shifts would be significantly influenced by the
attached substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting
their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR:
» A small amount of the solid sample is placed directly on the ATR crystal.

e Pressure is applied to ensure good contact between the sample and the crystal.

e The IR spectrum is recorded.
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Key IR Absorption Bands for 2-Chloro-3-nitropyridine

Wavenumber (cm~?) Functional Group Vibrational Mode
~1530 Nitro group (NOz2) Asymmetric stretch
~1350 Nitro group (NO2) Symmetric stretch
~1580-1450 Aromatic C=C and C=N Ring stretching
~1100-1000 C-Cl Stretching

~850-750 C-H Out-of-plane bending

Note: These are approximate ranges and the exact peak positions can be found on the NIST
WebBook.[3]

Interpretation of the IR Spectrum:

The presence of strong absorption bands around 1530 cm~* and 1350 cm~! are characteristic
of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The
various bands in the 1600-1450 cm~1 region are indicative of the aromatic pyridine ring. The C-
Cl stretch is typically weaker and appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)
o A small amount of the sample is introduced into the mass spectrometer.

o The sample is vaporized and then bombarded with a high-energy electron beam, causing
ionization and fragmentation.

e The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectrum of 2-Chloro-3-nitropyridine
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miz Interpretation

Molecular ion (M*) peak, showing the isotopic

158/160 .

pattern for one chlorine atom.
112/114 [M - NO2]*
76 [CaH2N]*

Data sourced from the NIST WebBook.[4]
Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 158 and 160 in an approximate 3:1 ratio is a clear indication of
the presence of one chlorine atom. The loss of the nitro group (mass 46) to give a fragment at
m/z 112 is a common fragmentation pathway for nitroaromatic compounds. Further
fragmentation leads to the pyridyl cation at m/z 76.

Summary and Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-
validating confirmation of the structure of 2-chloro-3-nitropyridine. The *H NMR spectrum
clearly resolves the three aromatic protons, while the IR spectrum confirms the presence of the
key nitro and chloro functional groups. The mass spectrum provides the molecular weight and
a characteristic fragmentation pattern. This guide serves as a valuable resource for
researchers working with this important chemical intermediate, enabling them to confidently
identify and characterize the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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